Benzyl (2-hydroxycyclohexyl)carbamate
Description
Benzyl (2-hydroxycyclohexyl)carbamate (CAS: 92645-06-2) is a carbamate derivative featuring a cyclohexyl ring substituted with a hydroxyl group at the 2-position and a benzyl carbamate moiety. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . The compound is primarily utilized in industrial and scientific research contexts, particularly in the synthesis of pharmaceuticals and fine chemicals.
Properties
IUPAC Name |
benzyl N-(2-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLGJJPYSFXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563993 | |
| Record name | Benzyl (2-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92645-06-2 | |
| Record name | Benzyl (2-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-hydroxycyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxycyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Formation of 2-oxocyclohexylcarbamate.
Reduction: Formation of 2-hydroxycyclohexylamine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Therapeutic Potential :
- Anti-inflammatory Properties : Benzyl (2-hydroxycyclohexyl)carbamate has been investigated for its anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
- Cognitive Enhancement : Research indicates that carbamate derivatives can inhibit butyrylcholinesterase, an enzyme associated with Alzheimer's disease. This inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .
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Analgesic Effects :
- Preliminary studies suggest that this compound may exhibit analgesic properties, potentially acting on pain pathways within the central nervous system. Its structural features indicate possible interactions with opioid receptors, critical in pain modulation.
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Mechanism of Action :
- The hydroxyl group in the compound can form hydrogen bonds with biological molecules, enhancing binding affinity to target receptors or enzymes. The carbamate moiety may act as an inhibitor or modulator of enzyme activity, influencing various physiological pathways.
Material Science Applications
This compound is also utilized in material science for synthesizing various polymers and materials due to its versatile functional groups. Its ability to undergo chemical modifications allows for the development of new materials with tailored properties.
Case Studies
- Inhibition Studies :
- Biocompatibility Assessments :
Mechanism of Action
The mechanism of action of Benzyl (2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Positional Isomers of Hydroxycyclohexylcarbamates
- Benzyl (3-hydroxycyclohexyl)carbamate (CAS: 955406-36-7): Differs in the hydroxyl group position (3 vs. 2 on the cyclohexyl ring).
- Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS: 27489-63-0): The trans-configuration at the 4-position introduces distinct stereochemical properties, which could influence crystallinity and melting points compared to the cis- or trans-2-hydroxy derivatives .
Functional Group Variations
- Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-66-3): Replaces the hydroxyl group with a hydroxymethyl (-CH₂OH) substituent.
- Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate (CAS: 1353964-35-8): Incorporates a chloroacetyl and isopropylamino group, introducing electrophilic reactivity and bulkier substituents that may hinder enzymatic degradation .
Physicochemical Properties
Areas for Future Research :
- Detailed pharmacokinetic profiling of the target compound.
- Exploration of solvent systems to optimize its synthesis.
- Comparative enzymatic inhibition assays against positional isomers.
Biological Activity
Benzyl (2-hydroxycyclohexyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a hydroxyl group attached to a cyclohexane ring, which is further substituted with a benzyl carbamate moiety. This structural configuration is believed to influence its interaction with various biological targets, potentially affecting pain pathways and inflammatory responses.
Synthesis Methods:
- The compound can be synthesized through several methods, typically involving the reaction of benzylamine with cyclohexanol derivatives in the presence of activating agents such as phosphorus trichloride or through microwave-assisted synthesis techniques for improved yields and purity .
Analgesic and Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit analgesic and anti-inflammatory activities. The presence of the hydroxyl group is thought to enhance its binding affinity to pain receptors, particularly opioid receptors, which are crucial in pain management therapies .
Comparative Activity Table
The following table summarizes the biological activities of this compound compared to related compounds:
Case Studies and Research Findings
- Analgesic Effects : In animal models, compounds similar to this compound have been shown to reduce pain responses significantly when administered in controlled doses. These findings suggest a mechanism involving the modulation of neurotransmitter release in pain pathways .
- Anticancer Activity : A study focusing on benzyl carbamates demonstrated that certain derivatives could inhibit cell proliferation in leukemia and breast cancer cell lines effectively. Notably, compounds exhibiting structural similarities to this compound were highlighted for their non-cytotoxic nature while showing potent anticancer activity .
- In Vivo Studies : Research involving animal models has indicated that similar compounds can reduce tumor sizes significantly when administered over a period, suggesting their potential as therapeutic agents in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
